D-Fructose-13C
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Overview
Description
D-Fructose-13C: is a labeled form of D-fructose, where the carbon atoms are enriched with the stable isotope carbon-13. This isotopic labeling is particularly useful in various scientific research applications, including metabolic studies and tracing biochemical pathways. The molecular formula of this compound is 13C6H12O6, and it is commonly used as an internal standard in analytical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of D-Fructose-13C involves the incorporation of carbon-13 into the fructose molecule. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors in the synthesis of fructose. One common method involves the enzymatic conversion of glucose-13C to fructose-13C using glucose isomerase .
Industrial Production Methods: : Industrial production of this compound typically involves the fermentation of carbon-13 enriched substrates by microorganisms that naturally produce fructose. The process is optimized to ensure high yields and purity of the labeled fructose .
Chemical Reactions Analysis
Types of Reactions: : D-Fructose-13C undergoes various chemical reactions similar to those of unlabeled D-fructose. These include:
Reduction: It can be reduced to form sugar alcohols such as sorbitol.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various catalysts and solvents are employed depending on the specific substitution reaction.
Major Products
Oxidation: Produces D-fructose-1,6-bisphosphate.
Reduction: Produces sorbitol.
Substitution: Produces various substituted fructose derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: : D-Fructose-13C is widely used as an internal standard in gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of fructose in complex mixtures .
Biology: : In biological research, this compound is used to study metabolic pathways and fluxes. It helps in tracing the fate of fructose in metabolic processes, providing insights into carbohydrate metabolism .
Medicine: : this compound is used in medical research to study disorders related to fructose metabolism, such as hereditary fructose intolerance. It aids in understanding the metabolic pathways and potential therapeutic targets .
Industry: : In the food industry, this compound is used to study the metabolism of fructose in various food products. It helps in optimizing production processes and ensuring product quality .
Mechanism of Action
Mechanism: : D-Fructose-13C exerts its effects by participating in metabolic pathways similar to those of unlabeled fructose. The carbon-13 label allows for the tracking of the molecule through various biochemical processes.
Molecular Targets and Pathways
Glycolysis: this compound is phosphorylated to form fructose-1,6-bisphosphate, which is then split into two three-carbon molecules that enter the glycolytic pathway.
Pentose Phosphate Pathway: It can also enter the pentose phosphate pathway, contributing to the production of ribose-5-phosphate and NADPH.
Comparison with Similar Compounds
Similar Compounds
D-Glucose-13C: Another carbon-13 labeled sugar used in metabolic studies.
D-Galactose-13C: Used to study galactose metabolism.
D-Mannose-13C: Used in studies of mannose metabolism.
Uniqueness: : D-Fructose-13C is unique due to its specific role in studying fructose metabolism. Unlike other labeled sugars, it provides detailed insights into the metabolic pathways and fluxes involving fructose, making it invaluable in both basic and applied research .
Properties
Molecular Formula |
C6H12O6 |
---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(3S,4R,5R)-1,3,4,5,6-pentahydroxy(113C)hexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i2+1 |
InChI Key |
BJHIKXHVCXFQLS-WEOUYLKASA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)[13CH2]O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
Origin of Product |
United States |
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